![molecular formula C13H15BClNO4 B1276753 1-Boc-5-chloro-1h-indole-2-boronic acid CAS No. 475102-12-6](/img/structure/B1276753.png)
1-Boc-5-chloro-1h-indole-2-boronic acid
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Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-5-chloro-1H-indole-2-boronic acid involves the reaction of an appropriate chloroindole compound with a boronic acid reagent. Common methods include Suzuki-Miyaura cross-coupling reactions or copper-catalyzed trifluoromethylation. Researchers have also used it in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
Physical And Chemical Properties Analysis
Scientific Research Applications
Cancer Treatment
1-Boc-5-chloro-1h-indole-2-boronic acid: is utilized in the synthesis of indole derivatives, which are significant in the development of treatments for various types of cancer . These compounds have been shown to exhibit properties that can inhibit the growth of cancer cells, making them valuable in oncological research.
Antimicrobial Applications
The compound’s role in synthesizing biologically active indole derivatives extends to antimicrobial applications. These derivatives are researched for their effectiveness against a range of microbes, offering potential new avenues for treating bacterial and viral infections .
Neurological Disorders
Indole derivatives, synthesized using 1-Boc-5-chloro-1h-indole-2-boronic acid , have shown promise in treating neurological disorders. Their ability to modulate various biological pathways makes them candidates for developing treatments for diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory and Analgesic Effects
Research into indole derivatives has also highlighted their potential anti-inflammatory and analgesic effects. This makes 1-Boc-5-chloro-1h-indole-2-boronic acid a key compound in creating new medications to manage pain and inflammation .
Antiviral Research
The compound is instrumental in the creation of indole-based structures with antiviral properties. These structures are being explored for their efficacy in combating viruses, including influenza and HIV, providing a pathway for novel antiviral drugs .
Tuberculosis Treatment
Indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This positions 1-Boc-5-chloro-1h-indole-2-boronic acid as a crucial component in the synthesis of potential new treatments for this disease .
Drug Discovery and Development
This compound is a reactant in Suzuki coupling reactions, which are pivotal in the drug discovery process. It helps in the synthesis of complex molecules that can act as lead compounds in the development of new drugs .
Material Science
Beyond biomedical applications, 1-Boc-5-chloro-1h-indole-2-boronic acid is used in material science for the synthesis of organic electronic materials through cross-coupling reactions. These materials have applications in organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to form reversible non-ionic bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .
Mode of Action
The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, being a boronic acid derivative, participates in this reaction, affecting the biochemical pathways involved in carbon–carbon bond formation.
Pharmacokinetics
It is known that the introduction of a boronic acid group to bioactive molecules can modify their selectivity, physicochemical, and pharmacokinetic characteristics .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, potentially with significant biological activity.
Action Environment
The efficacy and stability of the compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For instance, the compound is typically stored at a temperature of -20°C , indicating that lower temperatures may be necessary for its stability.
properties
IUPAC Name |
[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBMFEBTZKYPED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400743 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
475102-12-6 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-chloro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475102-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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